![molecular formula C13H18Cl2N2O B261377 N-(2,3-dichlorobenzyl)-2-(morpholin-4-yl)ethanamine](/img/structure/B261377.png)
N-(2,3-dichlorobenzyl)-2-(morpholin-4-yl)ethanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2,3-dichlorobenzyl)-2-(morpholin-4-yl)ethanamine, also known as DCB-ME, is a compound that has gained attention in the field of scientific research due to its potential applications in various fields, including medicine, agriculture, and environmental science. This compound is synthesized through a unique process and has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments, and future directions.
Wirkmechanismus
The mechanism of action of N-(2,3-dichlorobenzyl)-2-(morpholin-4-yl)ethanamine is not fully understood. However, studies have shown that it works by disrupting the cell membrane of fungi and bacteria, leading to their death. It is believed that N-(2,3-dichlorobenzyl)-2-(morpholin-4-yl)ethanamine binds to the cell membrane, causing it to become more permeable and allowing essential molecules to leak out.
Biochemical and Physiological Effects
N-(2,3-dichlorobenzyl)-2-(morpholin-4-yl)ethanamine has been shown to have minimal toxicity to mammalian cells, making it a potentially safe and effective compound for use in various applications. Studies have shown that it can inhibit the growth of various fungal and bacterial strains, including Candida albicans, Aspergillus fumigatus, and Staphylococcus aureus.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-(2,3-dichlorobenzyl)-2-(morpholin-4-yl)ethanamine is its broad-spectrum activity against various fungal and bacterial strains. It is also relatively easy to synthesize and purify, making it a cost-effective compound for use in lab experiments. One limitation of N-(2,3-dichlorobenzyl)-2-(morpholin-4-yl)ethanamine is that its mechanism of action is not fully understood, which makes it difficult to optimize its effectiveness.
Zukünftige Richtungen
There are several future directions for the study of N-(2,3-dichlorobenzyl)-2-(morpholin-4-yl)ethanamine. One direction is to further investigate its mechanism of action and optimize its effectiveness against various fungal and bacterial strains. Another direction is to explore its potential applications in other fields, such as medicine, agriculture, and environmental science. Additionally, further studies are needed to determine the long-term effects of N-(2,3-dichlorobenzyl)-2-(morpholin-4-yl)ethanamine on the environment and human health.
In conclusion, N-(2,3-dichlorobenzyl)-2-(morpholin-4-yl)ethanamine is a compound that has potential applications in various fields of scientific research. Its unique synthesis process, mechanism of action, and broad-spectrum activity make it a promising compound for use in lab experiments. Further studies are needed to fully understand its potential and optimize its effectiveness.
Synthesemethoden
N-(2,3-dichlorobenzyl)-2-(morpholin-4-yl)ethanamine is synthesized through a multistep process that involves the reaction of 2,3-dichlorobenzyl chloride with morpholine, followed by the addition of ethylene diamine. The resulting product is then purified through a series of chromatography techniques to obtain the final product.
Wissenschaftliche Forschungsanwendungen
N-(2,3-dichlorobenzyl)-2-(morpholin-4-yl)ethanamine has been studied for its potential applications in various fields of scientific research. In the field of medicine, it has been studied for its potential use as an antifungal and antibacterial agent. In agriculture, it has been studied for its potential use as a pesticide. In environmental science, it has been studied for its potential use as a water treatment agent.
Eigenschaften
Produktname |
N-(2,3-dichlorobenzyl)-2-(morpholin-4-yl)ethanamine |
---|---|
Molekularformel |
C13H18Cl2N2O |
Molekulargewicht |
289.2 g/mol |
IUPAC-Name |
N-[(2,3-dichlorophenyl)methyl]-2-morpholin-4-ylethanamine |
InChI |
InChI=1S/C13H18Cl2N2O/c14-12-3-1-2-11(13(12)15)10-16-4-5-17-6-8-18-9-7-17/h1-3,16H,4-10H2 |
InChI-Schlüssel |
WQXFWRAYZHYPQV-UHFFFAOYSA-N |
SMILES |
C1COCCN1CCNCC2=C(C(=CC=C2)Cl)Cl |
Kanonische SMILES |
C1COCCN1CCNCC2=C(C(=CC=C2)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.